Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate
Overview
Description
Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate is an organic compound with a complex structure that includes a sulfonamide group, a carbamothioyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps. One common approach is to start with the sulfonation of a phenyl ethylamine derivative, followed by the introduction of the carbamothioyl group through a reaction with an isothiocyanate. The final step involves esterification with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-({[2-(4-aminophenyl)ethyl]carbamothioyl}amino)phenyl]acetate: Similar structure but with an amino group instead of a sulfonamide group.
Methyl [4-({[2-(4-nitrophenyl)ethyl]carbamothioyl}amino)phenyl]acetate: Contains a nitro group instead of a sulfonamide group.
Uniqueness
Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and antimicrobial agents.
Properties
IUPAC Name |
methyl 2-[4-[2-(4-sulfamoylphenyl)ethylcarbamothioylamino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-25-17(22)12-14-2-6-15(7-3-14)21-18(26)20-11-10-13-4-8-16(9-5-13)27(19,23)24/h2-9H,10-12H2,1H3,(H2,19,23,24)(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFKSAJSZINGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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